Fluorescein

Descripción

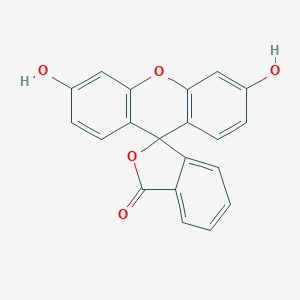

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBHRKFJIUUOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O5 | |

| Record name | FLUORESCEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

518-47-8 (di-hydrochloride salt), 6417-85-2 (di-potassium salt) | |

| Record name | Fluorescein [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002321075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0038887 | |

| Record name | Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorescein appears as yellow amorphous solid or orange-red crystals. Latter have greenish-yellow fluorescence by reflected light. Insoluble in water. Soluble in dilute aqueous bases. Very dilute alkaline solutions exhibit intense, greenish-yellow fluorescence by reflected light. Low toxicity. May be sensitive to prolonged exposure to light., Yellowish-red to red solid; [Merck Index] Orange powder; [MSDSonline], Solid | |

| Record name | FLUORESCEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fluorescein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Slightly soluble in ethanol, diethyl ether; very soluble in acetone; soluble in pyridine, methanol, Insoluble in benzene, chloroform, ether. Soluble in hot alcohol or glacial acetic acid; also soluble in alkali hydroxides or carbonates with a bright green fluorescence appearing red by transmitted light., In water, 50 mg/L at 20 °C, 2.55e-02 g/L | |

| Record name | FLUORESCEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUORESCEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorescein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

2-(2-4,dihydroxybenzoyl)benzoic acid, Phthalic acid, Resorcinol | |

| Record name | FLUORESCEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red, orthorhombic prisms, Yellowish-red to red powder, Orange-red, crystalline powder | |

CAS No. |

2321-07-5, 518-45-6 | |

| Record name | FLUORESCEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2321-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002321075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fluorescein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-hydroxy-3-oxo-(3H)-xanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluorescein | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPY09G7XIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUORESCEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorescein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 554 °F. In sealed tube, melts at 597-601 °F with decomposition (NTP, 1992), 315 °C (decomposes), 315 °C | |

| Record name | FLUORESCEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUORESCEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorescein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Fluorescein

Abstract: Fluorescein is a synthetic organic fluorophore that has become a cornerstone in biological research, diagnostics, and drug development. Its utility is intrinsically linked to its unique chemical structure, which dictates its profound fluorescent properties. This guide provides an in-depth exploration of the chemical architecture of this compound, from its fundamental molecular identity and synthesis to the dynamic, pH-dependent equilibria that govern its spectroscopic behavior. We will dissect its core xanthene framework, explain the causality behind its intense fluorescence, and detail how targeted chemical modifications have yielded a versatile toolkit of derivatives for advanced applications. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this compound's structure-function relationship to leverage its full potential in experimental design and application.

The Quintessential Fluorophore: A Structural Perspective

First synthesized in 1871 by Adolf von Baeyer, this compound stands as one of the most important and widely utilized fluorescent dyes.[1][2] Its discovery, born from the condensation of resorcinol and phthalic anhydride, marked a pivotal moment in chemical synthesis and optical probes.[][4][5] The enduring legacy of this compound is not merely due to its bright green emission, but to a sophisticated interplay between its molecular structure and its environment. Understanding this relationship is paramount for its effective application, from fundamental cell biology and immunoassays to advanced intravital imaging in drug discovery.[][6][7] This guide elucidates the chemical principles underpinning this compound's function, providing the foundational knowledge required for its masterful application in scientific research.

Core Chemical Identity and Synthesis

Molecular Structure and Nomenclature

This compound is a xanthene-based dye, a class of compounds characterized by a tricyclic xanthene core.[][8] Its formal chemical identity is defined as follows:

-

IUPAC Name: 3′,6′-Dihydroxy-3H-spiro[2-benzofuran-1,9′-xanthen]-3-one[8][9]

-

Molecular Formula: C₂₀H₁₂O₅[][9]

The molecule's architecture consists of a xanthene ring system fused with a bicyclic lactone fragment, connected by a central spiro carbon.[10][11] This rigid, planar xanthene structure forms the core fluorophore, while the two hydroxyl groups, derived from resorcinol, and the carboxylic acid group from phthalic anhydride are critical for its pH sensitivity and solubility.

Synthesis: The Baeyer-von Pechmann Condensation

This compound is synthesized via a Friedel-Crafts acylation reaction, a classic method known as the Baeyer-von Pechmann condensation.[][10] The reaction involves the acid-catalyzed condensation of phthalic anhydride with two equivalents of resorcinol.

The following protocol is adapted from established laboratory procedures.[5][12]

-

Reactant Preparation: Combine 2.0 g of phthalic anhydride and 3.0 g of resorcinol in a large, dry test tube or small flask. Mix the powders thoroughly.

-

Catalyst Addition: Carefully add 5-6 drops of concentrated sulfuric acid to the mixture to act as a catalyst and dehydrating agent.

-

Heating: Place the reaction vessel in a preheated oil bath at 180-200°C. Maintain this temperature for approximately 30 minutes. The mixture will melt, darken, and solidify into a deep red mass. Causality: The heat provides the necessary activation energy for the electrophilic aromatic substitution (Friedel-Crafts) to occur, while the sulfuric acid protonates the phthalic anhydride, making it a more potent electrophile.

-

Cooling and Quenching: Remove the vessel from the oil bath and allow it to cool to room temperature. The crude product will be a hard, glassy solid.

-

Purification (Extraction): Dissolve the crude product in a mixture of diethyl ether and a small amount of water. The addition of water is crucial as it increases the rate of dissolution in the ether.[13] Transfer the solution to a separatory funnel and wash with water to remove unreacted starting materials and the acid catalyst.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to yield the this compound product as a dark orange-red powder.[][14]

Physicochemical Properties and Structural Dynamics

The utility of this compound is dictated by the dynamic relationship between its different structural forms, which is highly sensitive to the chemical environment.

Tautomerism: The Lactone-Quinonoid Equilibrium

In solution, this compound exists in a tautomeric equilibrium between two principal forms: a colorless, non-fluorescent lactone form and a colored, highly fluorescent quinonoid form.[] The lactone form is a closed-ring structure, which disrupts the extensive π-conjugation required for strong visible light absorption and fluorescence. The quinonoid form, conversely, features an open-ring structure with a fully conjugated xanthene system, which is responsible for its characteristic spectroscopic properties. This equilibrium is a key factor controlling the "on" and "off" states of its fluorescence.

pH-Dependent Ionic Equilibria: The Key to its Functionality

The most critical property of this compound is the pH-dependence of its absorption and emission.[] With a pKa of approximately 6.4, this compound can exist in several different ionic states across the physiological pH range.[5][8] These forms include a cation at very low pH, three neutral tautomers (lactone, quinoid, and zwitterion), a monoanion, and a dianion at high pH.[15][16][17]

The fluorescence intensity is directly tied to this equilibrium. The dianionic form , which predominates at pH values above 8, is the most intensely fluorescent species.[10][18] As the pH decreases, protonation of the hydroxyl and carboxylate groups shifts the equilibrium towards the monoanionic, neutral, and cationic forms, all of which exhibit significantly reduced or negligible fluorescence at the excitation wavelength of the dianion.[10][11] This pH-dependent behavior is the reason this compound can be used as a pH indicator and why buffering is critical for applications requiring stable fluorescence signals.

Spectroscopic Profile

The practical application of this compound hinges on its distinct and robust spectroscopic properties, which are summarized below.

Absorption and Emission Spectra

In aqueous alkaline solutions (where the dianionic form dominates), this compound exhibits a strong absorption maximum (λ_max) around 490-495 nm (blue light) and an intense emission maximum around 512-521 nm (green light).[8][19][20] This large Stokes shift (the difference between absorption and emission maxima) is advantageous as it minimizes spectral overlap and simplifies signal detection.

A key feature in its absorption spectrum is the isosbestic point at approximately 460 nm.[8][20] At this wavelength, the molar absorptivity of the different ionic forms of this compound is identical. This property is invaluable for ratiometric pH measurements, as it provides a pH-independent reference point to normalize against the pH-sensitive absorption at 490 nm.[10]

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[21][22] this compound is renowned for its exceptionally high quantum yield, which approaches unity (Φf ≈ 0.95 in 0.1 M NaOH) under optimal conditions.[10][18][23] This high efficiency is a direct result of its rigid xanthene core, which minimizes energy loss through non-radiative pathways (like vibrational relaxation), thereby maximizing the probability that an absorbed photon will be re-emitted as fluorescence.

The fluorescence lifetime (τ), or the average time the molecule spends in the excited state, is typically between 3 and 4 nanoseconds and is also pH-dependent.[8]

Data Summary

The table below summarizes the key photophysical properties of the highly fluorescent dianionic form of this compound.

| Property | Value | Conditions / Notes | Reference |

| Absorption Max (λ_abs) | ~494 nm | Aqueous buffer, pH > 8 | [8][19] |

| Emission Max (λ_em) | ~515 nm | Aqueous buffer, pH > 8 | [10][18][19] |

| Molar Extinction Coeff. | ~76,900 M⁻¹cm⁻¹ | at ~490 nm, pH > 8 | [18] |

| Fluorescence Quantum Yield (Φf) | 0.92 - 0.95 | 0.01 - 0.1 M NaOH | [10][23] |

| pKa (Monoanion to Dianion) | ~6.4 | Aqueous solution | [][8] |

| Isosbestic Point | ~460 nm | pH-independent absorption | [8][20] |

Chemical Derivatives for Advanced Applications

While this compound is a powerful tool, its native form has limitations, such as susceptibility to photobleaching and a pH sensitivity that may not be ideal for all biological environments. To overcome these challenges and expand its utility, numerous derivatives have been synthesized.

Rationale for Modification

Chemical modifications to the core this compound structure are typically made to achieve one of three goals:

-

Introduce Reactive Groups: To enable covalent attachment (bioconjugation) to biomolecules like proteins, antibodies, or nucleic acids.

-

Alter Physicochemical Properties: To improve water solubility, enhance photostability, or modulate cell permeability.

-

Tune pH Sensitivity: To shift the pKa to better suit specific cellular compartments (e.g., acidic organelles).

Key Derivatives for Bioconjugation and Cellular Analysis

-

This compound Isothiocyanate (FITC): This is arguably the most common this compound derivative.[8] The addition of an isothiocyanate (-N=C=S) group provides a reactive handle that readily couples with primary amine groups on proteins and other biomolecules to form a stable thiourea linkage.[8][10] This makes FITC a workhorse for preparing fluorescently labeled antibodies for use in immunofluorescence microscopy and flow cytometry.[][24]

-

This compound Diacetate (FDA): FDA is a non-fluorescent, cell-permeable prodrug of this compound.[] The two hydroxyl groups are acetylated, neutralizing the charge and forming a lactone structure. Once inside a cell, ubiquitous intracellular esterases cleave the acetate groups, releasing the highly fluorescent dianionic this compound, which is then trapped within viable cells. This mechanism makes FDA an excellent probe for assessing cell viability and membrane integrity.[][7]

-

Oregon Green™: This is a family of fluorinated this compound derivatives. The introduction of electron-withdrawing fluorine atoms to the xanthene ring lowers the pKa of the hydroxyl groups to approximately 4.7.[10][11] This shift makes Oregon Green significantly more fluorescent than this compound in acidic environments (pH 4-6), rendering it an ideal probe for studying acidic organelles like endosomes and lysosomes.

Comparative Overview of Key Derivatives

| Derivative | Key Structural Modification | pKa | Primary Application |

| This compound | None (Core Structure) | ~6.4 | General fluorescent tracer, pH indicator |

| FITC | Isothiocyanate group added | ~6.4 | Covalent labeling of proteins/antibodies |

| FDA | Hydroxyl groups acetylated | N/A | Cell viability and esterase activity assays |

| Oregon Green™ 488 | Two fluorine atoms on xanthene ring | ~4.7 | Fluorescence imaging in acidic environments |

Conclusion: An Enduring Legacy in Scientific Discovery

The chemical structure of this compound is a masterclass in molecular design, providing a rigid, conjugated system optimized for high-efficiency fluorescence. Its true genius, however, lies in the dynamic, pH-sensitive equilibria between its lactone, quinonoid, and various ionic forms. This structural versatility is the foundation of its utility, allowing it to serve not only as a bright fluorescent label but also as a responsive environmental probe. The development of a vast portfolio of derivatives has further cemented its role, enabling researchers to conjugate it to specific biological targets, measure intracellular activity, and probe environments once considered inaccessible. For professionals in research and drug development, a deep understanding of this compound's chemical structure is not merely academic; it is the key to unlocking the full potential of this indispensable scientific tool.

References

- 1. macschem.us [macschem.us]

- 2. researchgate.net [researchgate.net]

- 4. britannica.com [britannica.com]

- 5. chimique.wordpress.com [chimique.wordpress.com]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound Derivatives in Intravital Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. This compound Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Page loading... [guidechem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. static1.squarespace.com [static1.squarespace.com]

- 19. What are the common this compound applications? | AAT Bioquest [aatbio.com]

- 20. macsenlab.com [macsenlab.com]

- 21. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]

- 22. Quantum yield - Wikipedia [en.wikipedia.org]

- 23. benchchem.com [benchchem.com]

- 24. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]

A Senior Application Scientist's Guide to the Principles of Fluorescein Fluorescence

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Classic Fluorophore

First synthesized in 1871, fluorescein remains a foundational tool in biological and chemical sciences.[1] Its remarkable ability to absorb blue light and emit an intense green fluorescence has cemented its role in a vast array of applications, from cellular imaging and flow cytometry to diagnostic assays and drug delivery tracking.[1][][3] For professionals in drug development and life sciences research, a deep, mechanistic understanding of this compound's fluorescence is not merely academic; it is essential for robust assay design, accurate data interpretation, and innovative application development.

This guide moves beyond a surface-level description to provide a detailed examination of the core principles governing this compound's photophysical behavior. We will explore the causality behind its brilliant fluorescence, the critical influence of its microenvironment—particularly pH—and the practical considerations required to harness its full potential while mitigating its limitations.

The Foundation of Fluorescence: A Jablonski Diagram Perspective

To comprehend this compound, one must first understand the fundamental process of fluorescence. The Jablonski diagram provides a classical model for this phenomenon. The process is a rapid, multi-stage event:

-

Excitation: A this compound molecule absorbs a photon of light, causing an electron to transition from its stable ground state (S₀) to a higher-energy, unstable excited singlet state (S₁). This absorption is maximally efficient at a specific wavelength, known as the absorption maximum (λ_abs).[]

-

Vibrational Relaxation (Non-Radiative): The excited electron rapidly loses a small amount of energy as heat to its surrounding environment, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process and occurs in picoseconds.

-

Fluorescence Emission: From this relaxed excited state, the electron returns to the ground state (S₀) by releasing its energy as a photon of light. Because energy was lost during vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This difference between the peak absorption and peak emission wavelengths is known as the Stokes Shift.[5]

// Transitions

S0 -> S1 [label=" Absorption (Excitation)\nFemtoseconds", color="#4285F4", fontcolor="#4285F4", arrowhead=normal, style=bold];

S1 -> S0 [label=" Fluorescence\nNanoseconds", color="#34A853", fontcolor="#34A853", arrowhead=normal, style="bold,dashed"];

S1 -> T1 [label=" Intersystem Crossing", color="#EA4335", fontcolor="#EA4335", arrowhead=normal, style=dotted];

T1 -> S0 [label=" Phosphorescence\n(Slow, Photobleaching risk)", color="#FBBC05", fontcolor="#FBBC05", arrowhead=normal, style=dotted];

}

caption="Figure 1: Simplified Jablonski diagram illustrating the core photophysical processes of fluorescence."

The Core Mechanism: this compound's pH-Dependent Chemistry

The defining characteristic of this compound is the profound dependence of its fluorescence on pH.[6] This behavior is rooted in its molecular structure, which can exist in several ionic forms, each with dramatically different photophysical properties. The transitions between these forms are governed by specific acid dissociation constants (pKa).[7][8]

The key to its fluorescence lies in the equilibrium between a closed, non-fluorescent lactone form and an open, highly fluorescent quinonoid structure.[] The quinonoid form possesses an extended, rigid π-conjugated system, which is essential for efficient fluorescence.[][5] At alkaline pH, the molecule exists predominantly as the dianion, which has this open quinonoid structure and is intensely fluorescent. As the pH decreases, protonation events lead to less fluorescent or non-fluorescent species.

Summary of this compound's Ionic Species and Photophysical Properties:

| Property | Cation (pH < 2) | Neutral (pH 2-4) | Monoanion (pH 4-6) | Dianion (pH > 7) | Source(s) |

| Fluorescence | None | None | Weak | Intense | [9] |

| pKa of Transition | pKa₁ ≈ 2.1 | pKa₂ ≈ 4.3 | pKa₃ ≈ 6.4 | - | [7][9] |

| λ_abs (nm) | ~437 | ~453 | ~475 | ~490 | [1][8] |

| λ_em (nm) | - | - | ~515 | ~515 | [1][8] |

| Quantum Yield (Φ_f) | ~0 | ~0 | Low (~0.3) | High (~0.93-0.95) | [1][8] |

| Molar Extinction Coefficient (ε) | Low | Low | Moderate | High (~80,000 M⁻¹cm⁻¹) | [8][10] |

Note: The exact photophysical values can vary based on solvent, temperature, and conjugation to other molecules.[1]

This pH sensitivity is a double-edged sword. While it allows this compound to be used as a pH sensor, it also means that for applications requiring stable fluorescence (e.g., quantitative immunoassays), the pH must be rigorously controlled with a buffer system, typically at a pH of 7.4 or higher to ensure the predominance of the dianionic form.[11]

Critical Factors Influencing Fluorescence Integrity

Beyond pH, several other factors can compromise the accuracy and reliability of fluorescence measurements. A senior scientist must account for these to ensure data integrity.

Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[12] In the presence of oxygen, excited-state this compound (particularly the longer-lived triplet state) can react to form singlet oxygen, a highly reactive species that degrades the fluorophore and can cause cellular damage.[13][14][15]

-

Causality: The longer a fluorophore spends in an excited state, and the higher the intensity of the excitation light, the greater the probability of a destructive chemical reaction.[15] An average this compound molecule can emit tens of thousands of photons before it photobleaches.[15]

-

Mitigation Strategies:

-

Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.

-

Minimize exposure time by using shutters and acquiring images efficiently.

-

In fixed-sample preparations, use commercially available antifade mounting media containing antioxidants that scavenge free radicals.

-

Concentration and the Inner Filter Effect

At high concentrations, the fluorescence intensity of this compound does not increase linearly with concentration and can, in fact, decrease. This is due to two phenomena:

-

Self-Quenching: At close proximity, excited this compound molecules can transfer energy to ground-state molecules non-radiatively, "quenching" the fluorescence.

-

Inner Filter Effect: The sample itself becomes so optically dense that the excitation light cannot penetrate uniformly, and emitted light can be reabsorbed by other fluorophore molecules in the light path.[16]

-

Causality: Both effects are driven by the probability of interaction between fluorophore molecules. As concentration increases, the average distance between molecules decreases, making these energy transfer and reabsorption events more likely.

-

Mitigation: Work within a validated linear concentration range, typically in the nanomolar to low micromolar range. Always generate a standard curve to confirm linearity for quantitative applications.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating controls and calibration steps to ensure trustworthy and reproducible results.

Protocol: Determination of a Solution's pH using this compound

This protocol leverages this compound's pH-dependent emission to determine the pH of an unknown sample. Its validity rests on the creation of a robust calibration curve.

Methodology:

-

Prepare Calibration Buffers: Create a series of at least 6-8 buffer standards of known pH, spanning the expected range of your unknown (e.g., pH 5.0 to 8.0). Use a calibrated pH meter for verification.

-

Prepare this compound Stock: Dissolve this compound (sodium salt) in DMSO to create a concentrated stock solution (e.g., 1 mM).

-

Create Working Solutions: Add a small, identical aliquot of the this compound stock solution to each pH buffer and the unknown sample(s). The final this compound concentration should be low (e.g., 1 µM) to avoid inner filter effects.

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to the isosbestic point of this compound, approximately 460 nm.[7][8] Expert Insight: Using the isosbestic point ensures that the absorbance is the same for both the monoanion and dianion, making the fluorescence intensity change directly proportional to the shift in their equilibrium, not to a change in total light absorbed.

-

Set the emission wavelength to the maximum, ~515 nm.

-

Set appropriate excitation and emission slit widths (e.g., 5 nm).

-

-

Measurement: Measure the fluorescence intensity of each calibration buffer standard and the unknown sample(s). Include a "blank" sample (buffer without this compound) to measure background.

-

Data Analysis & Validation:

-

Subtract the blank reading from all measurements.

-

Plot the fluorescence intensity (Y-axis) versus the known pH of the standards (X-axis).

-

Fit the data to a sigmoidal curve. The center of this curve should correspond to the pKa of this compound (~6.4).

-

Use the equation of the fitted curve to interpolate the pH of the unknown sample from its fluorescence intensity. The reliability of the unknown's pH value is directly dependent on how well its fluorescence reading falls within the dynamic range of the calibration curve.

-

Conclusion

This compound's longevity in the scientific toolkit is a testament to its powerful photophysical properties.[1] Its high quantum yield, strong absorbance, and characteristic pH sensitivity make it an exceptionally versatile probe.[1][17] However, realizing its full potential requires a sophisticated understanding of the principles that govern its fluorescence. For the drug development professional and research scientist, mastering the interplay between pH, concentration, and photostability is paramount. By designing experiments that are not just procedural but are self-validating systems, researchers can leverage the enduring power of this compound to generate high-quality, reliable data that drives discovery forward.

References

- 1. benchchem.com [benchchem.com]

- 3. What is this compound Sodium used for? [synapse.patsnap.com]

- 5. static.medicine.iupui.edu [static.medicine.iupui.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 9. mdpi.com [mdpi.com]

- 10. Oxygen- and pH-Dependent Photophysics of Fluorinated this compound Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. photonics.com [photonics.com]

- 13. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]

- 14. Bleaching Effects | Scientific Volume Imaging [svi.nl]

- 15. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]

- 16. This compound [omlc.org]

- 17. Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Glow: A Technical Guide to the History and Discovery of Fluorescein

Abstract

Fluorescein, a xanthene dye first synthesized in 1871, represents a cornerstone in the development of fluorescence-based techniques that have revolutionized biological and medical sciences.[1][2] Its intense green fluorescence, high quantum yield, and amenability to chemical modification have established it as an indispensable tool for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive exploration of the history, synthesis, photophysical properties, and seminal applications of this compound, offering field-proven insights into its enduring utility.

A Serendipitous Discovery in the Golden Age of Dyes

The latter half of the 19th century was a period of intense innovation in synthetic organic chemistry, largely driven by the burgeoning textile industry's demand for novel colorants.[1] It was within this context that the German chemist Adolf von Baeyer , a towering figure who would later be awarded the Nobel Prize in Chemistry in 1905 for his work on organic dyes, first synthesized this compound in 1871.[3][4]

Von Baeyer's discovery was a direct result of his systematic investigations into the reactions of phthalic anhydride with various phenols.[1] By heating a mixture of phthalic anhydride and resorcinol, initially in the presence of a dehydrating agent like zinc chloride or sulfuric acid, he produced a reddish-orange powder.[1][5][6] He initially named the compound "resorcinphthalein" to reflect its precursors.[4][7] The term "this compound" was coined later, in 1878, a nod to the intensely brilliant green fluorescence the compound exhibited in alkaline solutions, a phenomenon named by Sir George Gabriel Stokes in 1852.[1][4]

This discovery was not merely the creation of a new color, but the birth of one of the first synthetic fluorophores, laying the groundwork for the development of a vast array of fluorescent probes that are now fundamental to modern molecular and cellular biology.[2][3]

The Chemistry of Brilliance: Synthesis and Structure

This compound (C₂₀H₁₂O₅) is a triarylmethine dye belonging to the xanthene family.[8] Its synthesis, a classic example of a Friedel-Crafts acylation, has been refined over the years but remains fundamentally true to von Baeyer's original approach.

Synthesis of this compound

The reaction involves the condensation of two equivalents of resorcinol with one equivalent of phthalic anhydride. The mechanism proceeds through the electrophilic attack of the resorcinol rings on the carbonyl carbons of the phthalic anhydride.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol provides a representative method for the synthesis of this compound.

Materials:

-

Resorcinol (0.3 g)

-

Phthalic anhydride (0.2 g, finely powdered)

-

Concentrated Sulfuric Acid (H₂SO₄) (6 drops of 2M solution)

-

Acetone

-

Diethyl ether

-

Water

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

0.1 M Sodium Hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: In a large test tube or small Erlenmeyer flask, combine the resorcinol and powdered phthalic anhydride.[1]

-

Catalyst Addition: Carefully add 6 drops of 2M H₂SO₄ to the mixture and stir briefly with a spatula.[1]

-

Heating: Place the reaction vessel in a preheated oil bath at 180-200°C for 30 minutes. It is crucial to maintain the temperature within this range to avoid decomposition of the product.[1]

-

Workup: After cooling, dissolve the crude product in acetone.[8] If the product does not fully dissolve, additional small portions of acetone can be used.

-

Purification: Evaporate the acetone to obtain a crude orange residue. Dissolve this residue in a mixture of 30 mL of diethyl ether and 1.5 mL of water. A small amount of water is necessary for the dye to dissolve in the organic layer.[1]

-

Extraction and Drying: Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer. Subsequently, extract the ether layer with 10 mL of a saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate.[1]

-

Isolation: Decant the dried organic solution into a pre-weighed beaker and evaporate the solvent to yield the this compound product as an orange solid.[1]

-

Fluorescence Test: To observe the characteristic fluorescence, dissolve a small amount of the synthesized this compound in a 0.1 M NaOH solution.[1]

Photophysical Properties: The Heart of its Functionality

The utility of this compound lies in its exceptional photophysical properties, which are highly dependent on the pH of its environment.

Absorption and Emission

This compound exhibits a strong absorption of blue light, with a maximum absorption peak (λ_abs) around 494 nm, and emits an intense green fluorescence with a maximum emission peak (λ_em) at approximately 520 nm in aqueous solution.[8]

pH Dependence

The fluorescence of this compound is highly pH-dependent due to the presence of ionizable phenolic and carboxylic acid groups.[6] It exists in several ionic forms, with the dianionic form, prevalent at basic pH, being the most fluorescent. As the pH decreases, the fluorescence intensity diminishes significantly.[4][6] This property makes this compound a useful pH indicator in the range of 4.5 to 6.5.[9]

Caption: pH-dependent equilibrium of this compound's ionic forms.

Quantitative Photophysical Data

| Property | Value | Conditions |

| Molar Absorptivity (ε) | ~76,900 M⁻¹cm⁻¹ | pH > 8.0[4] |

| Fluorescence Quantum Yield (Φ_F) | ~0.95 | in 0.1 M NaOH[4][6] |

| Excitation Maximum (λ_ex) | ~494 nm | in water[8] |

| Emission Maximum (λ_em) | ~520 nm | in water[8] |

| pKa | ~6.4 |

A Versatile Tool: Early and Modern Applications

The intense fluorescence and low toxicity of this compound quickly led to its adoption in a wide range of applications, from industrial tracing to cutting-edge biomedical research.

Pioneering Applications in Ophthalmology

One of the earliest and most enduring medical applications of this compound is in ophthalmology.[1] In 1882, Swiss ophthalmologist Ernst Pflüger discovered that this compound could be used to visualize corneal abrasions and ulcers.[1] The dye stains damaged areas of the corneal epithelium, which then become easily visible under blue light.[8]

This was followed by the development of this compound angiography in the mid-20th century.[10] In this diagnostic procedure, sodium this compound is injected intravenously, and the retinal blood vessels are imaged as the dye circulates, allowing for the diagnosis of retinal diseases such as diabetic retinopathy and macular degeneration.[8][10]

Expanding Horizons: Tracing and Detection

Beyond medicine, this compound's brilliant color and detectability at low concentrations made it an excellent tracer. It has been widely used in hydrology to study the flow of surface and groundwater.[8][11] Industrially, it is employed to detect leaks in pipelines and other sealed systems.[8] A notable, albeit non-scientific, application was its use to dye the Chicago River green for St. Patrick's Day, starting in 1962.[7][11]

The Dawn of Immunofluorescence: this compound Isothiocyanate (FITC)

A major breakthrough in the biological application of this compound came with the synthesis of This compound isothiocyanate (FITC) .[1] First described in 1942 and later synthesized by Robert Seiwald and Joseph Burckhalter in 1958, FITC is a derivative of this compound that contains a reactive isothiocyanate group (-N=C=S).[5] This group readily reacts with amine groups on proteins, allowing for the covalent labeling of antibodies.[5]

This innovation, pioneered by Albert Coons in the 1940s, gave birth to the field of immunofluorescence, a technique that allows for the visualization of specific proteins and cellular structures using fluorescently labeled antibodies.[2] FITC-conjugated antibodies are still widely used in fluorescence microscopy, flow cytometry, and immunohistochemistry.[8][12]

Caption: A simplified workflow of indirect immunofluorescence using a FITC-conjugated antibody.

Conclusion: An Ever-Bright Future

From its synthesis in a 19th-century German laboratory to its current ubiquitous use in modern research, the story of this compound is a testament to the power of fundamental chemical discovery. Its remarkable properties have illuminated the intricate workings of the biological world, from the vasculature of the eye to the subcellular localization of proteins. While newer generations of fluorophores offer improved photostability and a broader range of colors, the foundational principles established by this compound continue to guide the development of fluorescent probes. The enduring glow of this compound will undoubtedly continue to light the path of scientific discovery for years to come.

References

- 1. chimique.wordpress.com [chimique.wordpress.com]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. scispace.com [scispace.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. This compound isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. This compound Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. omlc.org [omlc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. US5637733A - Syntheses of this compound compounds with excess resorcinol as a solvent - Google Patents [patents.google.com]

- 12. This compound Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

The Enduring Glow: A Technical Guide to Fluorescein and Its Derivatives in Biological Research

December 2025

Introduction: The Workhorse of Fluorescence

Since its synthesis in 1871, fluorescein has remained a cornerstone of biological research, its vibrant green fluorescence illuminating cellular structures, tracking molecular interactions, and quantifying biological processes.[][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound and its derivatives. We will delve into the fundamental principles governing their use, explore the chemical versatility of their derivatives, and provide field-proven protocols for their application in key biological assays. Our focus will be on not just the "how" but the critical "why" behind experimental choices, ensuring a robust and reproducible application of these powerful fluorescent tools.

The this compound Core: Properties and Principles

This compound is a xanthene dye characterized by its high fluorescence quantum yield, excellent water solubility, and a pH-dependent fluorescence.[][3] Its utility in biological systems, which are predominantly aqueous, is significantly enhanced by its hydrophilic nature.[]

Spectral Characteristics

This compound exhibits a maximum absorption at approximately 490-495 nm and a maximum emission around 515-525 nm, placing its signal squarely in the green portion of the visible spectrum.[][4] This spectral profile is highly compatible with the 488 nm laser line common in flow cytometers and the standard filter sets of fluorescence microscopes, contributing to its widespread adoption.[5][6]

pH Sensitivity: A Double-Edged Sword

The fluorescence intensity of this compound is highly sensitive to pH.[3][7] While this property can be exploited for monitoring pH changes within cellular compartments, it also necessitates careful buffer control in experiments where stable fluorescence is paramount.[7][8] The fluorescence of FITC-labeled conjugates, for instance, can decrease by over 95% when the pH drops from 10 to 3.

Photobleaching

A notable limitation of this compound and its derivatives is their susceptibility to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light.[9][] This can be mitigated by using antifade reagents, minimizing exposure time, and employing more photostable derivatives when long-term imaging is required.[] However, this propensity for photobleaching is also cleverly exploited in techniques like Fluorescence Recovery After Photobleaching (FRAP) to study molecular mobility.[9]

Key Derivatives and Their Functional Advantages

The true power of this compound lies in the versatility of its derivatives, which have been engineered for a multitude of biological applications. These modifications typically involve adding reactive groups that allow for covalent attachment to biomolecules.

This compound Isothiocyanate (FITC): The Antibody Labeling Standard

FITC is a derivative of this compound functionalized with an isothiocyanate group (-N=C=S).[4][9] This group readily reacts with primary amines on proteins, such as the lysine residues and the N-terminus, to form a stable thiourea bond.[5][11] This makes FITC an exceptional tool for labeling antibodies for use in immunofluorescence, flow cytometry, and immunoassays.[5][] It's important to note that FITC is not cell-permeable and will only label extracellular proteins on live cells.[11]

Carboxythis compound Diacetate Succinimidyl Ester (CFSE): Tracking Cell Proliferation

CFSE, also known as CFDA-SE, is a cell-permeable dye that is widely used to monitor cell proliferation.[13][14][15] Once inside a cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and membrane-impermeant.[14][15] The succinimidyl ester group then reacts with intracellular proteins, covalently labeling the cell.[13][14] With each cell division, the fluorescence is halved, allowing for the quantification of successive generations by flow cytometry.[13][15][16]

Other Notable Derivatives

-

This compound Diacetate (FDA): A non-fluorescent, cell-permeable molecule that is hydrolyzed by intracellular esterases in viable cells to produce this compound. It is often used as a simple marker of cell viability.

-

NHS-fluorescein: A succinimidyl ester derivative that, like FITC, reacts with primary amines but offers greater specificity.[9]

-

This compound-PEG Conjugates: The addition of a polyethylene glycol (PEG) linker enhances hydrophilicity and reduces non-specific binding, which is particularly useful in drug delivery applications.[17][18]

Core Applications and Methodologies

The versatility of this compound and its derivatives has led to their integration into a vast array of biological research techniques.

Immunofluorescence Microscopy

FITC-conjugated antibodies are a mainstay in immunofluorescence, allowing for the specific visualization of antigens within cells and tissues.[]

Experimental Workflow: Immunofluorescence Staining of Tubulin

Caption: Workflow for immunofluorescent staining of tubulin.

Flow Cytometry

Flow cytometry heavily relies on fluorescently labeled antibodies to identify and quantify different cell populations.[19] FITC is a popular choice for this application due to its brightness and compatibility with the common 488 nm laser.[6][20]

Protocol: FITC Conjugation of a Monoclonal Antibody

I. Antibody Preparation

-

Buffer Exchange: Dialyze the purified antibody (1-2 mg/mL) against a succinimide ester labeling buffer (for IgG) or an appropriate buffer for other antibody isotypes at 4°C.[21] Ensure the buffer is amine-free (e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5).[18][20]

-

Concentration Determination: Measure the absorbance at 280 nm (A280) to determine the antibody concentration.[21]

II. Covalent Conjugation

-

FITC Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 5 mg/mL.[20][21]

-

Reaction: Add 20 µL of the FITC solution for each milligram of antibody.[21] Incubate for 2 hours at room temperature with gentle mixing, protected from light.[20][21]

-

Purification: Remove unreacted FITC using a desalting column (e.g., Sephadex G-25) equilibrated with PBS. The labeled antibody will elute first.[18][20]

III. Characterization of the Conjugate

-

Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm and 495 nm.[18][22]

-

Calculation of Fluorophore-to-Protein (F/P) Ratio:

Cell Proliferation Assays

CFSE is the gold standard for tracking cell division. The straightforward protocol and the ability to combine it with other fluorescent markers make it a powerful tool.[13][16]

Protocol: CFSE Labeling for Cell Proliferation Analysis

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 10 million cells/mL.[16]

-

CFSE Working Solution: Prepare a 0.5 µM working solution of CFSE in pre-warmed PBS.[16]

-

Labeling: Resuspend the cell pellet in the CFSE working solution and incubate for 15 minutes at 37°C.[16]

-

Quenching and Washing: Add culture medium to the cells and incubate for 30 minutes at 37°C to allow for hydrolysis of the dye.[16] Centrifuge and resuspend the cells in fresh culture medium.

-

Cell Culture and Stimulation: Culture the labeled cells under the desired experimental conditions (e.g., with mitogens or antigens) for 4-7 days.[16]

-

Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. CFSE is detected in the FL1 channel.[16] Each peak of decreasing fluorescence intensity represents a successive cell division.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous competitive immunoassay that utilizes the principle of fluorescence polarization.[23][24][25] A small, fluorescently labeled antigen (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger antibody, its rotation slows, and the polarization of the emitted light increases.[25] Unlabeled antigen from a sample competes with the tracer for antibody binding sites, causing a decrease in polarization that is proportional to the analyte concentration.[25][26]

Mechanism: Fluorescence Polarization Immunoassay

Caption: Principle of Fluorescence Polarization Immunoassay.

Drug Delivery and Theranostics

This compound and its derivatives are valuable tools in the development and tracking of drug delivery systems.[17][27][28] They can be conjugated to drugs or nanocarriers to visualize their uptake, distribution, and release in vitro and in vivo.[17][28][29] The pH sensitivity of this compound can also be harnessed to create "smart" drug delivery systems that release their cargo in the acidic environment of tumors or endosomes.[30]

Data Summary and Comparison

For ease of reference, the key properties of commonly used this compound derivatives are summarized below.

| Derivative | Excitation Max (nm) | Emission Max (nm) | Key Feature | Primary Application |

| This compound | ~490-498 | ~515-520 | pH sensitive | pH indicator, tracer |

| FITC | ~491-495 | ~516-525 | Amine-reactive | Antibody/protein labeling |

| CFSE | ~492 | ~517 | Cell-permeable, covalent labeling | Cell proliferation tracking |

| FDA | ~494 | ~517 | Cell-permeable, esterase substrate | Cell viability |

Conclusion and Future Perspectives

Despite the development of newer and more photostable fluorophores, this compound and its derivatives continue to be indispensable tools in biological research due to their versatility, cost-effectiveness, and the extensive body of knowledge surrounding their use.[][] Ongoing research focuses on the synthesis of novel this compound-based probes with enhanced properties, such as larger Stokes shifts to minimize background fluorescence and improved photostability.[31][32] These advancements, coupled with their established role in a wide range of applications, ensure that the enduring glow of this compound will continue to illuminate biological discoveries for years to come.

References

- 2. iscientific.org [iscientific.org]

- 3. IJMS | Free Full-Text | this compound Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications [mdpi.com]

- 4. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. FITC (this compound Isothiocyanate) | AAT Bioquest [aatbio.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. This compound Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] this compound Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications | Semantic Scholar [semanticscholar.org]

- 9. This compound isothiocyanate - Wikipedia [en.wikipedia.org]

- 11. This compound Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 13. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxythis compound diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. bio-rad.com [bio-rad.com]

- 16. cytologicsbio.com [cytologicsbio.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. biocompare.com [biocompare.com]

- 20. drmr.com [drmr.com]

- 21. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.cn [sigmaaldrich.cn]

- 23. Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]

- 26. boomer.org [boomer.org]

- 27. Bioavailability of this compound from a new drug delivery system in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. cris.ariel.ac.il [cris.ariel.ac.il]

- 29. researchgate.net [researchgate.net]

- 30. Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

A Technical Guide to the Educational Synthesis of Fluorescein

This guide provides a comprehensive, in-depth technical overview of the synthesis of fluorescein, tailored for researchers, scientists, and drug development professionals. The content herein is structured to deliver not only procedural steps but also the fundamental scientific principles and practical insights essential for a robust understanding of this classic organic synthesis.

Introduction: The Significance of this compound

This compound is a synthetic organic compound renowned for its intense green fluorescence.[1] First synthesized in 1871 by Adolf von Baeyer, it has become an indispensable tool across various scientific disciplines.[2][3] Its derivatives are widely used as fluorescent tracers in microscopy, medical diagnostics, and as labeling reagents for biological molecules.[4][5] The synthesis of this compound serves as an excellent educational model for demonstrating key principles of organic chemistry, particularly electrophilic aromatic substitution.[6]

The remarkable fluorescence of this compound is characterized by a high quantum yield, with an absorption maximum around 494 nm and an emission maximum at approximately 521 nm in aqueous solutions.[5][7] The intensity of its fluorescence is pH-dependent, a property stemming from its pKa of about 6.4.[7]

The Chemical Heart of the Matter: Reaction Principles

The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction.[8] This reaction involves the condensation of phthalic anhydride with two equivalents of resorcinol in the presence of a dehydrating acid catalyst.[4][9]

Key Reaction Steps:

-

Activation of Phthalic Anhydride: The acid catalyst protonates a carbonyl oxygen of phthalic anhydride, increasing its electrophilicity.

-

First Electrophilic Aromatic Substitution: An electron-rich resorcinol molecule attacks the activated carbonyl carbon of the phthalic anhydride.

-

Second Electrophilic Aromatic Substitution: A second molecule of resorcinol attacks the remaining carbonyl group of the intermediate.

-

Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by the elimination of two water molecules to form the characteristic xanthene core of this compound.[4]

The choice of catalyst is critical and can influence reaction conditions and yield. While zinc chloride was traditionally used, concentrated sulfuric acid or methanesulfonic acid are common choices in modern laboratory settings.[2][5][9] Methanesulfonic acid can serve as both a solvent and a catalyst, often leading to higher yields under milder conditions.[2]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful execution and observation at each stage ensure the integrity of the final product.

Reagents and Equipment

| Reagent/Equipment | Specifications | Purpose | Safety Considerations |

| Phthalic Anhydride | Reagent Grade, Powdered | Electrophile | Irritant. Avoid inhalation of dust.[10] |

| Resorcinol | Reagent Grade | Nucleophile | Harmful if swallowed. Skin and eye irritant.[10] |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst & Dehydrating Agent | Corrosive. Causes severe skin burns and eye damage.[11] |

| Sodium Hydroxide (NaOH) | 2M Solution | Solubilization of Product | Corrosive. Causes severe skin burns and eye damage.[12] |

| Hydrochloric Acid (HCl) | Concentrated | Precipitation of Product | Corrosive. Causes severe skin burns and eye damage.[13] |

| Acetone | Reagent Grade | Solvent for Extraction | Highly flammable liquid and vapor.[14] |

| Diethyl Ether | Reagent Grade | Solvent for Purification | Extremely flammable liquid and vapor.[13] |

| Oil Bath | --- | Heating | Hot surfaces. Use with caution. |

| Magnetic Stirrer & Stir Bar | --- | Mixing | --- |

| Glassware | Test tubes, beakers, Erlenmeyer flasks, separatory funnel | Reaction and Workup | --- |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Preheat an oil bath to 180-200°C. Maintaining this temperature range is crucial, as overheating can lead to decomposition of the product.[7]

-

In a large, dry test tube or small Erlenmeyer flask, combine 0.3 g of resorcinol and 0.2 g of powdered phthalic anhydride.[7]

-

Carefully add 6 drops of concentrated sulfuric acid to the powder mixture. Do not exceed this amount , as it can lead to excessive charring.[7]

-

Briefly mix the components with a spatula.

-

-

Heating and Reaction:

-

Cooling and Initial Workup:

-

After 30 minutes, carefully remove the test tube from the oil bath and allow it to cool for approximately 5 minutes.[7]

-

Add 10 mL of acetone and a magnetic stir bar to the cooled reaction mixture.[7]

-

Stir the solution for 5-10 minutes. The crude this compound will dissolve, forming a yellow solution. If solids remain, add an additional 5 mL of acetone and continue stirring.[7]

-

Purification: Isolating the Fluorescent Jewel

-

Solvent Evaporation and Redissolution:

-

Transfer the combined acetone extracts to a beaker and gently boil off the acetone on a hot plate in a fume hood, leaving a crude orange residue.[7]

-

Dissolve this residue in a mixture of 30 mL of diethyl ether and 1.5 mL of water. A small amount of water is necessary to facilitate the dissolution of the dye in the organic layer.[7]

-

-

Liquid-Liquid Extraction:

-

Drying and Isolation:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried ether solution into a pre-weighed beaker and evaporate the solvent to dryness using a warm water bath in a fume hood. The final product will be an orange solid.[7]

-

An alternative purification method involves dissolving the crude product in a dilute sodium hydroxide solution and then re-precipitating the this compound by adding hydrochloric acid.[16] For higher purity, the this compound can be converted to its diacetate derivative for recrystallization, followed by hydrolysis back to the free dye.[2]

Characterization: Verifying the Product

-

Visual Inspection: The product should be an orange-red crystalline powder.[17]

-

Fluorescence Test: Dissolve a small amount (a few milligrams) of the synthesized product in 50 mL of a 0.1 M NaOH solution.[7] The solution should exhibit a strong green fluorescence, especially when viewed at a 90-degree angle to a light source or under a UV lamp.[7][18]

-

Spectroscopic Analysis:

-

Melting Point: The literature melting point of this compound is in the range of 314-316°C.[4] A significantly lower or broader melting point range would indicate the presence of impurities.[4]

Visualizing the Process: Diagrams and Workflows

Reaction Mechanism

Caption: The reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification of this compound.

Safety and Handling: A Prudent Approach

The synthesis of this compound involves the use of corrosive acids and flammable organic solvents. Adherence to standard laboratory safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[12][19]

-

Ventilation: All steps, especially those involving heating and solvent evaporation, should be performed in a well-ventilated fume hood.[19]

-

Handling of Reagents:

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion: A Foundation for Further Exploration